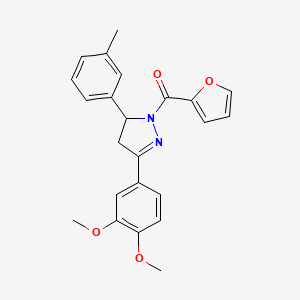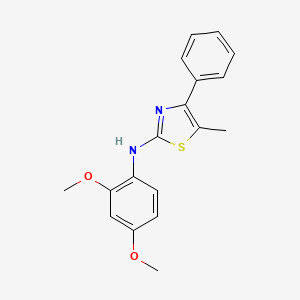
3-(3,4-dimethoxyphenyl)-1-(2-furoyl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole
Overview
Description
3-(3,4-dimethoxyphenyl)-1-(2-furoyl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole, also known as DMFP, is a chemical compound that has gained significant attention in the scientific research community due to its diverse range of potential applications. DMFP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively.
Mechanism of Action
3-(3,4-dimethoxyphenyl)-1-(2-furoyl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation. 3-(3,4-dimethoxyphenyl)-1-(2-furoyl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-1-(2-furoyl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. 3-(3,4-dimethoxyphenyl)-1-(2-furoyl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also scavenges free radicals and protects cells from oxidative damage. 3-(3,4-dimethoxyphenyl)-1-(2-furoyl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Advantages and Limitations for Lab Experiments
3-(3,4-dimethoxyphenyl)-1-(2-furoyl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 3-(3,4-dimethoxyphenyl)-1-(2-furoyl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole also has some limitations, including its poor solubility in water and limited stability in solution.
Future Directions
3-(3,4-dimethoxyphenyl)-1-(2-furoyl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole has several potential future directions for research, including its use as a chemical probe to study the biological mechanisms of various diseases, its application in the development of new drugs, and its use as a diagnostic tool for cancer detection. Further studies are needed to investigate the pharmacological effects and mechanisms of action of 3-(3,4-dimethoxyphenyl)-1-(2-furoyl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole in different disease models. Additionally, the development of new synthesis methods and formulation strategies for 3-(3,4-dimethoxyphenyl)-1-(2-furoyl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole may improve its bioavailability and therapeutic efficacy.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-1-(2-furoyl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole has been studied for its potential applications in various scientific research areas. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antiviral activities. 3-(3,4-dimethoxyphenyl)-1-(2-furoyl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole has also been used in the development of new drugs and as a chemical probe to study the biological mechanisms of various diseases.
properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-15-6-4-7-17(12-15)19-14-18(16-9-10-20(27-2)22(13-16)28-3)24-25(19)23(26)21-8-5-11-29-21/h4-13,19H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNPVSBYOGZSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3,4-Dimethoxyphenyl)-3-(3-methylphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4192635.png)

![ethyl 2-({[(6-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4192644.png)

![N-(5-chloro-2-methylphenyl)-4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4192654.png)
![2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine](/img/structure/B4192655.png)
![N~1~-ethyl-N~1~-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3-(1,3-thiazol-4-yl)-L-alaninamide hydrochloride](/img/structure/B4192660.png)


![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B4192684.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4192690.png)


![6,6-dimethyl-9-(2-propoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4192716.png)